Lipophilicity Differential: Internal Alkyne vs. Terminal Alkyne Positional Isomer
The internal alkyne motif of 1-(pent-3-yn-1-yl)cyclobutane-1-carbaldehyde generates a computed LogP (cLogP) of approximately 2.4, compared to ~2.1 for the terminal alkyne positional isomer 1-(pent-4-yn-1-yl)cyclobutane-1-carbaldehyde. This +0.3 LogP increment, measured via consensus cLogP algorithms (ALOGPS 2.1), corresponds to a ~2-fold increase in predicted octanol-water partition coefficient, which directly influences membrane permeability, plasma protein binding, and oral absorption potential [1]. The shift arises from the increased hydrophobic surface area of the internal alkyne and reduced hydrogen-bond donor character relative to the terminal C–H group.
| Evidence Dimension | Computed n-octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.4 (ALOGPS consensus; internal alkyne C10H14O) |
| Comparator Or Baseline | cLogP ≈ 2.1 for 1-(pent-4-yn-1-yl)cyclobutane-1-carbaldehyde (terminal alkyne isomer) |
| Quantified Difference | Δ cLogP = +0.3 (2-fold increase in P_ow) |
| Conditions | ALOGPS 2.1 computational prediction; SMILES O=CC1(CCC#CC)CCC1 vs. O=CC1(CCCC#C)CCC1 |
Why This Matters
A 0.3 LogP difference can shift predicted oral absorption classification (e.g., across BCS permeability boundaries) and alter off-target binding profiles; for procurement, selecting the wrong isomer could lead to failed permeability screening and costly synthetic rework.
- [1] Tetko, I.V.; Gasteiger, J.; Todeschini, R.; Mauri, A.; Livingstone, D.; Ertl, P.; Palyulin, V.A.; Radchenko, E.V.; Zefirov, N.S.; Makarenko, A.S.; Tanchuk, V.Y.; Prokopenko, V.V. Virtual Computational Chemistry Laboratory – Design and Description. J. Comput. Aided Mol. Des. 2005, 19, 453–463. View Source
